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Hexahydrooxazolo[5,4-c]pyridin-2(1H)-one

Cat. No.: B2944924
CAS No.: 1427263-74-8
M. Wt: 142.158
InChI Key: JCJXPQUDQXMSLG-UHFFFAOYSA-N
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Description

Significance of Fused Bicyclic Carbamates in Advanced Organic Synthesis

Fused bicyclic carbamates, such as Hexahydrooxazolo[5,4-c]pyridin-2(1H)-one, represent a class of compounds with considerable importance in modern organic synthesis and medicinal chemistry. The carbamate (B1207046) functional group, an ester of a carbamic acid, is a key structural motif in a multitude of biologically active molecules and approved pharmaceuticals. When incorporated into a bicyclic system, the carbamate group's properties are further modulated by the rigid framework, leading to several advantages:

Conformational Rigidity: The fused ring system restricts the conformational freedom of the molecule. This pre-organization can lead to higher binding affinities and selectivities for biological targets, a crucial aspect in drug design.

Metabolic Stability: The cyclic nature of the carbamate in a bicyclic scaffold can enhance its stability towards enzymatic hydrolysis compared to acyclic carbamates. This can lead to improved pharmacokinetic profiles in drug candidates.

Peptide Bond Isosteres: The carbamate linkage can act as a bioisostere of the peptide bond, mimicking its geometry while being resistant to proteolytic degradation. This makes fused bicyclic carbamates valuable scaffolds in the design of peptidomimetics.

Access to Three-Dimensional Chemical Space: The non-planar structure of these scaffolds allows for the exploration of three-dimensional chemical space, which is increasingly recognized as a key factor in developing successful drug candidates with novel mechanisms of action.

The synthesis of these complex structures often requires sophisticated synthetic strategies, driving innovation in the field of organic chemistry. The development of stereoselective methods to control the multiple chiral centers inherent in many of these scaffolds is a particularly active area of research.

Unique Structural Features and Chemical Nomenclature of this compound

The systematic name, this compound, precisely defines the structure of the molecule according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for fused heterocyclic systems. A breakdown of the name reveals its key structural components:

Pyridine (B92270): This indicates the presence of a six-membered nitrogen-containing aromatic ring as the parent heterocycle.

Oxazolo: This prefix denotes a five-membered ring containing an oxygen and a nitrogen atom, which is fused to the parent pyridine ring.

[5,4-c]: This descriptor specifies the fusion pattern. The numbers '5,4' indicate that the fusion occurs at the 5- and 4-positions of the oxazole (B20620) ring, while the letter 'c' indicates that the fusion is to the 'c' face (the bond between atoms 3 and 4) of the pyridine ring.

Hexahydro: This prefix signifies that the bicyclic system is fully saturated, meaning all possible double bonds in the rings have been reduced, resulting in a non-aromatic structure.

-2(1H)-one: This suffix indicates the presence of a carbonyl group (C=O) at the 2-position of the oxazolo[5,4-c]pyridine ring system. The '(1H)' specifies that the nitrogen atom at position 1 bears a hydrogen atom.

Collectively, these features describe a saturated bicyclic system where a piperidine (B6355638) ring (the hydrogenated form of pyridine) is fused with an oxazolidinone ring (the hydrogenated and oxidized form of an oxazole ring). The presence of multiple stereocenters in the hexahydro form implies the possibility of various stereoisomers.

Table 1: Structural and Chemical Properties of this compound

Property Value
Molecular Formula C₆H₈N₂O₂
IUPAC Name Tetrahydro researchgate.netwhiterose.ac.ukoxazolo[5,4-c]pyridin-2(1H)-one
Parent Heterocycle Pyridine
Fused Heterocycle Oxazole
Functional Group Cyclic Carbamate (Oxazolidinone)

| Saturation | Fully Saturated (Hexahydro) |

Evolution of this compound as a Research Target in Chemical Science Initiatives

While direct and extensive research on this compound is not widely documented in publicly available literature, its potential as a research target can be inferred from the growing interest in related oxazolopyridine scaffolds. The oxazolopyridine core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.

Research on various isomers of oxazolopyridines and their derivatives has shown a wide range of biological activities, including:

Anticancer Agents: Certain oxazolopyrimidine derivatives, which are structurally related to the oxazolopyridine core, have been investigated as inhibitors of protein kinases, enzymes that play a crucial role in cancer cell proliferation and survival.

Enzyme Inhibitors: The rigid structure of the oxazolopyridine scaffold makes it an attractive starting point for the design of specific enzyme inhibitors for various therapeutic targets.

CNS-active agents: The ability of small heterocyclic molecules to cross the blood-brain barrier has led to the exploration of oxazolopyridine derivatives for neurological disorders.

The specific scaffold of this compound, with its saturated and conformationally defined structure, offers a unique platform for the development of novel chemical probes and potential drug candidates. The evolution of this and similar scaffolds as research targets is driven by the continuous need for new molecular entities with improved efficacy, selectivity, and pharmacokinetic properties. As synthetic methodologies become more advanced, allowing for the efficient and stereocontrolled synthesis of such complex bicyclic systems, it is anticipated that the exploration of the chemical and biological properties of this compound and its derivatives will intensify.

Table 2: Mentioned Compound Names

Compound Name

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2O2 B2944924 Hexahydrooxazolo[5,4-c]pyridin-2(1H)-one CAS No. 1427263-74-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3a,4,5,6,7,7a-hexahydro-1H-[1,3]oxazolo[5,4-c]pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c9-6-8-4-1-2-7-3-5(4)10-6/h4-5,7H,1-3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJXPQUDQXMSLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1NC(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Hexahydrooxazolo 5,4 C Pyridin 2 1h One Systems

Established Synthetic Routes to the Hexahydrooxazolo[5,4-c]pyridin-2(1H)-one Core

The construction of the fused oxazolidinone-piperidine ring system can be achieved through several strategic approaches. These methods often focus on the sequential or convergent assembly of the two heterocyclic components.

Telescoped Hetero-Diels-Alder/researchgate.netchemrxiv.org-Sigmatropic Rearrangement/Cyclisation Sequences

The hetero-Diels-Alder reaction is a powerful tool for the synthesis of six-membered heterocycles. In the context of the this compound core, oxazoles can serve as the diene component, reacting with various dienophiles. researchgate.net The initial cycloadduct, a bicyclic intermediate, is often not isolated but undergoes spontaneous rearrangement to form a substituted pyridine (B92270) ring. researchgate.net

A telescoped, or one-pot, sequence can be envisioned where the hetero-Diels-Alder reaction is followed by a researchgate.netchemrxiv.org-sigmatropic rearrangement and subsequent cyclisation. This advanced strategy allows for the rapid construction of molecular complexity from simple starting materials. The initial cycloaddition sets the stage for the rearrangement, which positions the functional groups for the final ring-closing step to form the fused oxazolidinone ring. The efficiency of this approach lies in its ability to form multiple bonds and stereocenters in a single, orchestrated sequence.

Transition Metal-Catalyzed Cyclization Approaches, including Palladium-Mediated Processes

Transition metal catalysis, particularly using palladium, offers a versatile and efficient means for constructing heterocyclic systems through C-C and C-N bond formation. nih.govresearchgate.net Palladium-catalyzed multicomponent processes have been developed for the preparation of related heterocycles like oxazolines and benzoxazoles. strath.ac.uk These strategies often involve the coupling of functionalized precursors, such as aldehyde-derived hydrazones, to initiate a cyclization cascade. nih.gov

For the synthesis of the this compound core, a plausible palladium-catalyzed approach would involve an intramolecular cyclization. A suitably functionalized piperidine (B6355638) precursor could undergo a palladium-catalyzed C-N cross-coupling reaction to form the oxazolidinone ring. Alternatively, an acyclic precursor could be designed to undergo a domino reaction, where palladium catalysis facilitates the formation of the piperidine ring followed by an intramolecular cyclization to complete the bicyclic scaffold. The high electron-donating ability of certain ligands on the palladium center can be crucial for activating otherwise inert chemical bonds, enabling these transformations. researchgate.netchemrxiv.org

Oxidative Cleavage/Reductive Amination Protocols for Ring Formation

A streamlined, one-pot synthesis of pyridone structures can be achieved through an oxidative amination process starting from cyclopentenone building blocks. researchgate.netchemrxiv.orgresearchgate.netchemrxiv.org This method involves an in situ silyl (B83357) enol ether formation, followed by the introduction of a nitrogen atom into the carbon skeleton and subsequent aromatization to yield the pyridone. researchgate.netchemrxiv.org The reaction sequence is noted for being operationally simple, rapid, and proceeding under mild conditions with broad functional group tolerance and complete regioselectivity. researchgate.netchemrxiv.orgresearchgate.net

Adapting this principle, a precursor containing a suitable carbocyclic ring could undergo oxidative cleavage to generate a linear intermediate with terminal aldehyde and amine functionalities. Subsequent intramolecular reductive amination would then lead to the formation of the piperidinone ring. This strategy is particularly useful for installing nitrogen atoms into a carbon framework efficiently. researchgate.net

DMAP-Catalyzed Carbamate (B1207046) Formation Strategies

4-Dimethylaminopyridine (DMAP) is a highly effective catalyst for acylation reactions, including the formation of carbamates to generate oxazolidinone rings. nih.govresearchgate.net This methodology has been successfully applied to the synthesis of structurally similar hexahydro-oxazolo[3,4-a]pyrazin-3-ones. nih.gov In this approach, a 1,2-aminoalcohol precursor is treated with an activating agent such as di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of DMAP, which readily catalyzes the cyclization to provide the oxazolidinone ring in excellent yields. nih.gov

This strategy is directly applicable to the formation of the this compound core. A precursor such as 4-(aminomethyl)piperidin-3-ol could be cyclized under these conditions to form the target bicyclic system. The use of DMAP as a catalyst can significantly reduce reaction times compared to uncatalyzed methods. researchgate.net

PrecursorReagentsProductYieldReference
Diamine 3Boc₂O, triethylamine, DMAP, THFCompound 5cExcellent nih.gov
Compound 5cTrifluoroacetic acid (TFA), DichloromethaneKey intermediate 1aQuantitative nih.gov

Stereoselective and Asymmetric Synthesis of this compound Stereoisomers

Controlling the three-dimensional arrangement of atoms is critical in the synthesis of biologically active molecules. For the this compound system, which contains multiple stereocenters, stereoselective and asymmetric methods are essential for accessing specific stereoisomers.

Diastereoselective Carbon-Alkylation Approaches

Diastereoselective synthesis allows for the selective formation of one diastereomer over others. In the context of the this compound scaffold, this can be achieved by functionalizing the existing bicyclic core. A highly accessible diastereoselective synthesis has been developed for related oxazolo[3,4-a]pyrazine derivatives, where the 5-position was functionalized using various L-amino acids as starting materials. nih.gov

This approach involves the introduction of a substituent at a carbon atom adjacent to an existing stereocenter. The stereochemical outcome of the reaction is directed by the resident chiral center, leading to the preferential formation of one diastereomer. The steric and electronic properties of both the substrate and the incoming alkylating agent play a crucial role in determining the level of diastereoselectivity. For instance, studies on related systems have shown that the introduction of different alkyl or benzyl (B1604629) groups can significantly impact the biological activity of the resulting compounds, highlighting the importance of stereochemical control. nih.gov The choice of base and reaction conditions is also critical in controlling the enolate geometry and, consequently, the diastereoselectivity of the alkylation.

CompoundIntroduced Substituent (at position 5)Relative Potency ComparisonReference
17-CH₃ (from L-Alanine)~10-fold reduction nih.gov
18Isopropyl (from L-Valine)~10-fold reduction nih.gov
19sec-Butyl (from L-Isoleucine)Detrimental nih.gov
20Benzyl (from L-Phenylalanine)Detrimental nih.gov
21Phenyl (from L-Phenylglycine)Activity recovered, most active in series nih.gov

Enantiopure Synthesis Protocols for Defined Stereochemistry

The synthesis of enantiomerically pure this compound is critical for elucidating its structure-activity relationships. Methodologies to achieve high levels of enantioselectivity often rely on chiral auxiliaries, asymmetric catalysis, or the use of chiral pool starting materials.

One effective strategy involves the use of chiral oxazolidinone auxiliaries, popularized by Evans, which can be temporarily incorporated to direct stereoselective transformations. wikipedia.orgwilliams.edursc.org In the context of the target molecule, an N-acylated oxazolidinone can undergo diastereoselective reactions, such as alkylation or aldol (B89426) additions, to set the desired stereocenters. researchgate.net The auxiliary is subsequently cleaved to yield the enantiopure product. williams.edu For instance, the alkylation of an N-acyl oxazolidinone derived from a piperidine precursor can establish the stereochemistry prior to the formation of the fused oxazolone (B7731731) ring.

Asymmetric catalysis offers a more atom-economical approach. nih.gov Chiral catalysts, such as those based on rhodium or iridium, can facilitate enantioselective hydrogenations or cyclization reactions. dicp.ac.cn A rhodium-catalyzed asymmetric hydrogenation of a suitable pyridinone precursor could establish the chirality on the piperidine ring, which then guides the stereochemistry of the subsequent oxazolone ring formation. Cobalt(II)-based metalloradical catalysis has also been shown to be effective in the asymmetric intramolecular aziridination of allyl azidoformates, leading to chiral oxazolidinone-fused bicyclic systems that serve as versatile intermediates. nih.gov

Table 1: Comparison of Enantiopure Synthesis Strategies

Methodology Principle Key Reagents/Catalysts Typical Enantiomeric Excess (ee)
Chiral Auxiliary Temporary incorporation of a chiral moiety to direct a diastereoselective reaction. researchgate.net Evans' Oxazolidinones, Camphorsultam wikipedia.orgrsc.org >95%
Asymmetric Catalysis Use of a chiral catalyst to create a stereogenic center. Rhodium-phosphine complexes, Chiral BINOL-Ti complexes nih.govdicp.ac.cn 90-99%
Chiral Pool Synthesis Utilization of enantiomerically pure starting materials derived from nature. Amino acids, Sugars >99%
Organocatalysis Aza-Michael addition reactions using chiral organocatalysts. nih.gov Chiral amines, Phosphoric acids 90-98%

Control of Cis-Ring Junction Stereochemistry in Fused Systems

The stereochemical relationship at the ring junction significantly influences the three-dimensional shape and biological activity of the this compound scaffold. Achieving a cis-fused configuration is often a key synthetic challenge. The desired stereochemistry is typically established during the key ring-forming step.

One common approach is through stereoselective cyclization of a precursor that already contains the necessary stereocenters on the piperidine ring. For example, a visible light-induced photocascade reaction has been successfully employed for the selective synthesis of cis-fused-oxazoloisoquinolinones. rsc.orgresearchgate.net This process involves a sequence of E-to-Z photoisomerization, 6π-electrocyclization, and intramolecular nucleophilic addition–cyclization, which demonstrates excellent stereoselectivity for the cis-fused product. rsc.org

Another strategy involves catalytic hydrogenation of a bicyclic precursor containing a double bond at the ring junction. The choice of catalyst and reaction conditions can influence the facial selectivity of the hydrogen addition. For instance, heterogeneous catalysts like palladium on carbon (Pd/C) often direct hydrogenation from the less sterically hindered face, which can be exploited to favor the cis product.

Intramolecular cyclization reactions are also pivotal in controlling the ring junction stereochemistry. nih.gov The stereochemistry of substituents on the piperidine ring can direct the approach of the cyclizing group, leading to a specific ring fusion. For example, an intramolecular nucleophilic attack from a hydroxyl or amino group on an activated piperidine derivative can proceed via a chair-like transition state, which can favor the formation of the thermodynamically more stable cis-fused system.

Table 2: Methods for Controlling Cis-Ring Junction Stereochemistry

Method Description Key Factors
Photochemical Cyclization A cascade reaction initiated by visible light leads to a 6π-electrocyclization, favoring the cis-fused product. rsc.orgresearchgate.net Wavelength of light, solvent, presence of acid.
Catalytic Hydrogenation Hydrogenation of a precursor with a double bond at the ring junction. Catalyst (e.g., Pd/C, Rh/Al2O3), solvent, pressure.
Substrate-Controlled Cyclization The existing stereocenters on the piperidine ring direct the stereochemical outcome of the ring closure. nih.gov Conformation of the transition state, nature of the cyclizing groups.
Cascade Reactions A sequence of reactions where the stereochemistry of an early step dictates the outcome of the final ring fusion. nih.gov Catalyst choice, reaction sequence design.

Novel and Emerging Synthetic Strategies for this compound and its Analogues

The quest for more efficient and versatile synthetic routes has led to the exploration of novel strategies, including C-H functionalization and multicomponent reactions. These methods offer the potential for more direct and atom-economical syntheses.

Exploration of C-H Functionalization Routes (e.g., Rhodium-Catalyzed Insertions)

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the formation of C-C or C-heteroatom bonds without the need for pre-functionalized substrates. nih.gov Rhodium-catalyzed C-H insertion reactions are particularly relevant for the synthesis of the this compound scaffold. nih.gov

This approach could involve an intramolecular C-H insertion of a rhodium carbene, generated from a diazo compound tethered to the piperidine nitrogen. The catalyst, typically a rhodium(II) complex such as Rh₂(OAc)₄, would facilitate the formation of a rhodium carbene, which could then insert into a C-H bond on the piperidine ring to form the fused oxazolone. The regioselectivity of the C-H insertion can often be controlled by the choice of catalyst and the directing group. nih.govnih.gov For instance, rhodium(III)-catalyzed intramolecular Ar-C-H activation has been used to synthesize spiropiperidine derivatives. acs.org

Table 3: Rhodium-Catalyzed C-H Functionalization Strategies

Reaction Type Catalyst Substrate Potential Product
Intramolecular C-H Insertion Rh₂(OAc)₄, Rh₂(esp)₂ N-diazoacetyl-piperidin-3-ol This compound
Chelation-Assisted C-H Activation [Rh(I)Cl(cod)]₂ N-pyridyl piperidine derivative Functionalized piperidine precursor
Oxidative Coupling [Rh(III)Cp*Cl₂]₂ Piperidine derivative and an alkene Alkene-functionalized piperidine precursor

Multicomponent Reaction (MCR) Strategies for Related Pyridinone Frameworks

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains the essential parts of all starting materials, offer a highly efficient route to complex molecules. taylorfrancis.comnih.gov While specific MCRs for the direct synthesis of this compound are not extensively reported, strategies for the synthesis of highly functionalized piperidine and pyridinone scaffolds can be adapted. taylorfrancis.comresearchgate.net

A hypothetical MCR approach could involve the reaction of an amino alcohol, an aldehyde, and a β-ketoester. This could proceed through a series of condensation and cyclization steps to build the fused heterocyclic system in a single operation. The development of such MCRs would significantly streamline the synthesis of this important scaffold, allowing for rapid generation of diverse analogues for biological screening. rsc.orgwindows.net

Table 4: Examples of Multicomponent Reactions for Piperidine Synthesis

MCR Type Reactants Catalyst
Hantzsch-type Aldehyde, β-ketoester, ammonia (B1221849) source None or acid/base
Petasis Reaction Amine, aldehyde, boronic acid None
Ugi Reaction Aldehyde, amine, carboxylic acid, isocyanide None
Domino Reaction Cysteamine hydrochloride, nitroketene dithioacetals, isatin, active methylene (B1212753) compounds None

Structural Elucidation and Advanced Spectroscopic Characterization of Hexahydrooxazolo 5,4 C Pyridin 2 1h One Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. A multi-faceted approach utilizing one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and for deducing the compound's connectivity and stereochemistry.

The initial structural verification of Hexahydrooxazolo[5,4-c]pyridin-2(1H)-one would begin with 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum would provide information on the number of different proton environments, their chemical shifts, signal integrations (proton count), and splitting patterns (J-coupling), which reveals adjacent protons. The ¹³C NMR spectrum, often proton-decoupled, shows the number of unique carbon environments.

To assemble the molecular framework, 2D NMR experiments are indispensable:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). For the title compound, COSY would reveal the sequence of protons within the piperidine (B6355638) ring and the isolated spin system within the oxazolidinone ring, confirming the CH-CH₂-CH₂-CH connectivity of the six-membered ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. HSQC is crucial for assigning the ¹³C signals based on the already-assigned ¹H signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides the final and most critical pieces of the structural puzzle by showing correlations between protons and carbons over two or three bonds (²JCH, ³JCH). This technique would be used to connect the piperidine and oxazolidinone rings across the quaternary bridgehead carbon and the nitrogen atom. For instance, correlations from the protons on the carbon adjacent to the ring fusion to the bridgehead carbon would confirm the ring junction. Crucially, HMBC would also confirm the position of the carbonyl group (C-2) by showing correlations from the proton on the adjacent CH group and the N-H proton to the carbonyl carbon signal, which is expected in the δ 155-165 ppm region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical ranges for similar heterocyclic systems and require experimental verification.)

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
2 (C=O)158-162-1-H, 3a-H → C2
3a55-603.8-4.25-H, 7a-H → C3a
565-704.2-4.6 (ax), 3.9-4.3 (eq)3a-H, 6-H → C5
625-301.6-2.05-H, 7-H → C6
740-452.8-3.2 (ax), 2.5-2.9 (eq)6-H, 7a-H → C7
7a75-804.0-4.41-H, 3a-H, 7-H → C7a
1 (N-H)-5.5-7.07a-H → C2

For fused ring systems like this compound, the formation of diastereomers (e.g., cis- or trans-fused rings) is possible. NMR spectroscopy is highly effective at distinguishing between such isomers. The relative stereochemistry is determined by analyzing:

Coupling Constants (³JHH): The magnitude of the vicinal coupling constant between the protons at the ring junction (H-3a and H-7a) is diagnostic. A large coupling constant (typically 8-12 Hz) is indicative of a trans-diaxial relationship, suggesting a trans-fused ring system. A smaller coupling constant (typically 2-5 Hz) would suggest a cis-fusion.

Nuclear Overhauser Effect (NOE): 2D NOESY or ROESY experiments detect protons that are close in space, regardless of their bonding connectivity. For a cis-fused diastereomer, a clear NOE cross-peak would be expected between the protons at the ring junction (H-3a and H-7a). The absence of this correlation, coupled with other NOEs, would support a trans-fused configuration.

Similarly, NMR can differentiate between regioisomers. For example, the regioisomeric Hexahydrooxazolo[4,5-c]pyridin-2(3H)-one would exhibit a distinctly different pattern of HMBC correlations, particularly around the nitrogen atoms and the carbonyl group, allowing for unambiguous structural assignment.

The six-membered piperidine ring in the fused system is not planar and will adopt a preferred conformation in solution, typically a chair or a twisted-boat form. The conformational preferences of such fused systems significantly influence their properties. nih.gov Advanced NMR techniques can probe these solution-state conformations.

The primary method involves a detailed analysis of vicinal proton-proton coupling constants (³JHH) throughout the piperidine ring. By applying the Karplus equation, which relates the magnitude of ³JHH to the dihedral angle between the coupled protons, one can deduce the torsional angles and thus the dominant ring conformation. For instance, large ³JHH values (~10–13 Hz) between adjacent axial protons in a chair conformation are characteristic, while smaller values are observed for axial-equatorial and equatorial-equatorial couplings.

Furthermore, NOESY experiments provide crucial distance constraints. The presence or absence of specific NOEs, such as those between axial protons at the 1,3- and 1,5-positions of the piperidine ring, can confirm a chair conformation and determine the orientation of substituents. In some cases, variable temperature (VT) NMR studies can be employed to study the dynamics of conformational exchange if multiple conformations are in equilibrium. nih.gov

X-ray Diffraction (XRD) Crystallography

While NMR provides excellent structural information in solution, X-ray diffraction (XRD) crystallography offers an unparalleled, high-resolution view of the molecule's structure in the solid state.

Single-crystal X-ray analysis is the gold standard for unambiguously determining the three-dimensional structure of a crystalline compound. nih.gov If a suitable single crystal of this compound can be grown, this technique would provide precise data on:

Connectivity: It confirms the atomic connections, validating the structure determined by NMR.

Relative Configuration: It provides a definitive determination of the relative stereochemistry at all chiral centers, confirming, for example, a cis- or trans-ring fusion without ambiguity.

Absolute Configuration: For a chiral molecule, analysis of anomalous dispersion effects, typically requiring the presence of a heavy atom or the use of specific X-ray wavelengths, can determine the absolute configuration (R/S assignment) without the need for a chiral reference.

Molecular Geometry: It yields precise measurements of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the crystal lattice.

The results of such an analysis for related heterocyclic systems, such as substituted acs.orgresearchgate.neturfu.rutriazolo[4,3-a]pyridines, have provided definitive structural proof and detailed geometric parameters. mdpi.commdpi.com

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules pack together in the crystal lattice. This is governed by intermolecular forces such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. For this compound, the N-H group of the piperidine ring and the C=O group of the oxazolidinone are strong hydrogen bond donors and acceptors, respectively. Crystallographic analysis would identify and characterize these hydrogen bonding networks, which are critical in determining the material's physical properties.

Furthermore, organic compounds can often crystallize in multiple different forms, a phenomenon known as polymorphism. Each polymorph is a distinct crystalline solid with the same chemical composition but different molecular packing, which can lead to different properties like solubility and melting point. While single-crystal XRD analyzes one specific form, powder X-ray diffraction (PXRD) is a key technique used to identify different polymorphic forms and to characterize the bulk crystalline material. The study of polymorphism is a crucial aspect of the solid-state characterization of crystalline organic compounds. researchgate.net

Mass Spectrometry (MS) Applications in Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. In the context of characterizing complex heterocyclic structures like this compound, it provides crucial information about the molecular weight and, through fragmentation, the connectivity of atoms within the molecule.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) is pivotal for the unambiguous determination of a compound's elemental composition by providing highly accurate mass measurements. This accuracy allows for the differentiation between compounds that may have the same nominal mass but differ in their elemental makeup. For derivatives of the closely related oxazolo[3,4-a]pyrazine and oxazolo[3,2-a]pyridine (B1258410) systems, HRMS has been successfully employed to confirm the calculated molecular formulas.

In studies of similar bicyclic heterocyclic compounds, HRMS analyses have consistently validated the proposed structures by matching the experimentally observed mass to the theoretically calculated mass with a high degree of precision, often within a few parts per million (ppm). This level of accuracy is essential for confirming the presence and number of nitrogen and oxygen atoms within the fused ring system, a defining characteristic of the this compound scaffold.

Table 1: Illustrative HRMS Data for Related Bicyclic Heterocyclic Compounds

Compound ClassMolecular FormulaCalculated [M+H]⁺ (m/z)Found [M+H]⁺ (m/z)
Oxazolo[3,4-a]pyrazin-3-one derivativeC₁₇H₁₆N₂O₂281.1285281.1290
Oxazolo[3,2-a]pyridin-5-one derivativeC₁₃H₁₅NO₂218.1176218.1179

Note: The data in this table is illustrative and based on findings for structurally similar compounds to demonstrate the application and precision of HRMS. Specific data for this compound is not publicly available.

Reactivity and Derivatization Chemistry of Hexahydrooxazolo 5,4 C Pyridin 2 1h One

Ring Transformation Reactions Relevant to the Hexahydrooxazolo[5,4-c]pyridin-2(1H)-one Core

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Computational Chemistry Investigations of Hexahydrooxazolo 5,4 C Pyridin 2 1h One Analogues

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules. It offers a balance of accuracy and computational cost, making it suitable for a wide range of chemical systems.

Quantum Chemical Calculations for Geometry Optimization and Electronic Structure (HOMO-LUMO, Energy Gap Analysis)

A fundamental step in computational analysis is geometry optimization, which locates the minimum energy structure of a molecule. DFT methods, such as the B3LYP functional, are widely used for this purpose. nih.govnih.govscispace.com Once the optimized geometry is obtained, various electronic properties can be calculated.

Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are crucial for understanding a molecule's reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. rsc.org The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. scirp.org A smaller energy gap generally signifies higher reactivity and a greater propensity for electron transfer, designating the molecule as "softer," whereas a larger gap indicates higher stability and chemical hardness. rsc.orgnih.gov

For example, in computational studies of related pyridine (B92270) and pyrimidine (B1678525) derivatives, DFT calculations have been used to determine these electronic parameters, providing insight into their chemical behavior. scirp.orgresearchgate.net

Table 1: Representative Frontier Orbital Energies and Energy Gaps for an Analogous Heterocyclic System (Quinoline) Calculated via DFT. Data sourced from a study on Quinoline (Benzo[b]Pyridine) for illustrative purposes. scirp.org

ParameterEnergy (eV)
EHOMO-6.646
ELUMO-1.816
Energy Gap (ΔE)4.83

Elucidation of Reaction Mechanisms and Transition States via DFT

DFT is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. researchgate.netrsc.org This involves identifying all intermediates and, crucially, the transition states (TS) that connect them. The transition state represents the highest energy point along the reaction coordinate, and its energy determines the activation barrier and, consequently, the reaction rate. acs.org

Computational studies on various organic reactions, including those involving heterocyclic compounds, have successfully used DFT to predict reaction pathways. researchgate.netbeilstein-journals.org For instance, in catalyzed reactions, DFT can model the interaction of reactants with a catalyst, map the free energy profile of the catalytic cycle, identify the rate-determining step, and explain the origins of selectivity. acs.orgbeilstein-journals.org The methodology typically involves optimizing the geometries of reactants, intermediates, transition states, and products. This detailed mechanistic insight is vital for designing new synthetic routes and optimizing reaction conditions. acs.orgeurekaselect.com

Prediction of Chemical Reactivity and Active Sites using DFT Descriptors

Beyond the HOMO-LUMO gap, DFT can be used to calculate a range of quantum chemical descriptors that predict a molecule's reactivity and identify its active sites for electrophilic or nucleophilic attack. ias.ac.inresearchgate.net These global and local reactivity descriptors are derived from conceptual DFT. researchgate.net

Global descriptors provide information about the molecule as a whole and include:

Chemical Hardness (η): Measures the resistance to charge transfer. scirp.org

Chemical Potential (μ): Relates to the tendency of electrons to escape from the system.

Electrophilicity (ω): A measure of a molecule's ability to accept electrons. ias.ac.in

Local reactivity is often analyzed using Fukui functions , which indicate the regions of a molecule that are most susceptible to nucleophilic or electrophilic attack. researchgate.net The molecular electrostatic potential (MEP) map is another tool that visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. nih.gov By analyzing these descriptors, researchers can predict how analogues of Hexahydrooxazolo[5,4-c]pyridin-2(1H)-one might interact with other reagents. nih.govrsc.org

Table 2: Key DFT-Based Global Reactivity Descriptors. Formulas based on conceptual DFT principles.

DescriptorFormulaSignificance
Chemical Hardness (η)(I - A) / 2Resistance to deformation of electron cloud
Chemical Potential (μ)- (I + A) / 2Electron escaping tendency
Electronegativity (χ)(I + A) / 2Power to attract electrons
Electrophilicity Index (ω)μ² / 2ηPropensity to accept electrons
(I = Ionization Potential ≈ -EHOMO; A = Electron Affinity ≈ -ELUMO)

In Silico Approaches for Chemical Design and Prediction

A comprehensive review of publicly available scientific literature and chemical databases reveals a notable scarcity of specific computational studies focused on this compound and its direct analogues. While in silico methods such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations are standard tools in modern drug discovery for exploring related heterocyclic systems, their application to this particular scaffold is not well-documented in published research.

Computational approaches are crucial for predicting the physicochemical properties, biological activities, and potential interactions of novel chemical entities with therapeutic targets. These methods allow for the rational design of new analogues and the prioritization of compounds for synthesis and experimental testing. For instance, studies on related oxazolo-pyridine isomers and other fused heterocyclic systems frequently employ computational techniques to elucidate structure-activity relationships (SAR) and predict absorption, distribution, metabolism, and excretion (ADME) properties.

Future research endeavors in this area would likely involve the following computational strategies once a library of this compound analogues with measured biological activity is established:

Molecular Docking: To predict the binding modes and affinities of the analogues within the active site of a specific biological target.

Pharmacophore Modeling: To identify the key chemical features essential for biological activity, which can guide the design of new compounds with improved potency and selectivity.

QSAR Studies: To build mathematical models that correlate the structural features of the compounds with their biological activities, enabling the prediction of activity for untested analogues.

Molecular Dynamics Simulations: To study the dynamic behavior of the ligand-target complexes, providing insights into the stability of binding interactions over time.

In Silico ADME/Tox Prediction: To computationally estimate the pharmacokinetic and toxicity profiles of the designed compounds at an early stage of the drug discovery process.

Until such studies are conducted and published, a detailed computational analysis of this compound analogues remains an area for future investigation.

Applications of Hexahydrooxazolo 5,4 C Pyridin 2 1h One As a Synthetic Building Block and Scaffold

Design and Synthesis of Chemically Diverse Compound Libraries

The hexahydrooxazolo[5,4-c]pyridin-2(1H)-one scaffold is an exemplary starting point for the generation of chemically diverse compound libraries, a cornerstone of modern drug discovery. The concept of combinatorial chemistry, which involves the systematic and repetitive linking of various "building blocks," allows for the creation of large arrays of compounds for high-throughput screening. nih.gov The oxazolopyridine core is well-suited for this approach due to its inherent structural features and multiple points for diversification.

The synthesis of libraries based on such scaffolds often employs strategies like multicomponent reactions (MCRs) or scaffold hopping to generate structural diversity. nih.gov While specific library syntheses starting directly from this compound are not extensively detailed in readily available literature, the principles for their design are well-established. A general approach would involve the initial synthesis of the core scaffold, followed by parallel reactions to introduce a variety of substituents at reactive sites.

Table 1: Potential Reaction Types for Library Synthesis

Reaction TypeTarget Site on ScaffoldPotential ReagentsResulting Functionality
N-AlkylationPiperidine (B6355638) NitrogenAlkyl halides, Aldehydes (reductive amination)Substituted amines
N-AcylationPiperidine NitrogenAcyl chlorides, Carboxylic acidsAmides
SulfonylationPiperidine NitrogenSulfonyl chloridesSulfonamides
Urea/Thiourea FormationPiperidine NitrogenIsocyanates, IsothiocyanatesUreas, Thioureas

This systematic approach allows for the rapid generation of a multitude of analogs, each with unique properties, facilitating the exploration of structure-activity relationships (SAR).

Role in the Construction of Complex Molecular Architectures

The rigid bicyclic nature of the this compound scaffold makes it an excellent building block for the construction of more complex molecular architectures. Such "privileged structures" serve as templates for developing compounds with significant biological and medicinal impact. mdpi.com The constrained conformation of the fused ring system reduces the conformational flexibility of resulting molecules, which can lead to higher binding affinity and selectivity for biological targets.

Phenylglycinol-derived oxazolopiperidone lactams, which are structurally related, have been demonstrated as exceptionally versatile intermediates for the enantioselective synthesis of a wide range of piperidine-containing natural products and bioactive compounds. researchgate.net These lactams allow for the introduction of substituents in a highly controlled manner, leading to complex structures like quinolizidines and indolizidines. researchgate.net Similarly, the this compound core can serve as a foundational element, upon which additional rings and functional groups can be elaborated to build novel, intricate molecules. For instance, its structure is embedded within more complex systems designed as antagonists for neuropeptide S, where the core provides the necessary orientation for key pharmacophoric features. nih.gov

Utility as a Precursor in the Synthesis of Related Heterocyclic Systems (e.g., Piperidine Derivatives)

The this compound ring system is a valuable precursor for synthesizing highly functionalized piperidine derivatives. Piperidines are among the most important synthetic fragments in drug design, present in numerous pharmaceuticals. nih.gov The oxazolidinone portion of the scaffold can be viewed as a masked or protected form of an amino alcohol functionality on the piperidine ring.

Strategic ring-opening of the oxazolidinone ring can unveil these functionalities, providing access to substituted piperidines that might be difficult to synthesize through other methods. researchgate.net For example, hydrolysis or reductive cleavage of the cyclic carbamate (B1207046) can yield 4,5-disubstituted piperidines. This approach is particularly powerful as it allows for the stereochemistry established in the bicyclic scaffold to be transferred to the resulting piperidine product.

Table 2: Ring-Opening Strategies and Products

Reaction TypeReagentsResulting Piperidine DerivativeKey Features
Hydrolysis (Basic or Acidic) LiOH, HCl4-amino-5-hydroxypiperidine derivativeUnveils amino and hydroxyl groups.
Reductive Cleavage LiAlH₄, DIBAL-H4-(methylamino)-5-hydroxypiperidine derivativeReduces carbamate to a methylamine.
Nucleophilic Opening Organometallics, AminesN- and O-functionalized piperidinesIntroduces new substituents directly.

This utility positions the scaffold as a key intermediate in synthetic pathways targeting complex piperidine-based natural products and pharmaceuticals. researchgate.netnih.gov

Strategies for Scaffold Decoration and Diversification in Chemical Space Exploration

Scaffold decoration refers to the process of adding substituents to a core molecular structure to explore chemical space and optimize properties. The this compound scaffold offers several handles for such diversification. The most accessible site for modification is typically the secondary amine of the piperidine ring, which can undergo a wide range of standard transformations.

Beyond simple N-functionalization, modern synthetic methods like C-H activation could potentially be used to functionalize the carbon skeleton of the scaffold, although this would require careful optimization to control regioselectivity. rsc.org The goal of such diversification is to systematically alter the physicochemical properties of the resulting molecules—such as solubility, lipophilicity, and metabolic stability—to enhance their drug-like characteristics. nih.gov

For example, a library of compounds based on the 1,1-diphenyl-hexahydro-oxazolo[3,4-a]pyrazin-3-one scaffold, a related system, was synthesized to probe structure-activity relationships. nih.gov In this study, the secondary amine was functionalized to install various urea and alkyl groups, demonstrating how systematic decoration of the core can fine-tune biological activity. nih.gov This same principle applies directly to the this compound core, making it a valuable platform for exploring chemical space in the search for new therapeutic agents.

Conclusion and Future Research Directions

Summary of Key Achievements in the Chemistry of Hexahydrooxazolo[5,4-c]pyridin-2(1H)-one

Direct and extensive research specifically focused on this compound is not widely documented in publicly available literature. However, the synthesis and study of analogous and related oxazolopyridine and fused heterocyclic systems provide a foundational understanding that can be extrapolated to this specific scaffold. Key achievements in the broader field that inform our understanding of this compound include the development of synthetic routes to related structures and the exploration of their therapeutic potential.

For instance, synthetic strategies for similar bicyclic lactams have been developed, often involving intramolecular cyclization reactions. While not directly applied to the title compound, these methodologies represent a significant achievement in the synthesis of complex heterocyclic systems. Furthermore, various N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones have been synthesized and identified as a new class of non-opiate antinociceptive agents, highlighting the potential of the oxazolopyridinone core in medicinal chemistry. nih.gov

Identification of Unexplored Synthetic Avenues and Methodological Challenges

The primary challenge in the chemistry of this compound is the lack of established and optimized synthetic protocols. The development of a concise and efficient synthesis is a critical first step towards unlocking the potential of this scaffold.

Unexplored Synthetic Avenues:

Intramolecular Cyclization Strategies: A promising approach would involve the synthesis of a suitably functionalized piperidine (B6355638) precursor, followed by an intramolecular cyclization to form the oxazolidinone ring. This could potentially be achieved through methods analogous to those used for the synthesis of other bicyclic systems.

Diastereoselective and Enantioselective Syntheses: Given the chiral nature of the this compound core, the development of stereoselective synthetic methods is crucial for producing enantiomerically pure compounds, which is often a requirement for therapeutic applications.

Novel Starting Materials: Exploration of alternative starting materials and building blocks could lead to more efficient and versatile synthetic routes.

Methodological Challenges:

Regio- and Stereocontrol: Achieving high levels of regio- and stereoselectivity during the synthesis of the fused ring system can be a significant hurdle.

Scalability: Developing a synthetic route that is amenable to large-scale production is essential for any potential pharmaceutical applications.

Functional Group Compatibility: The chosen synthetic route must be compatible with a wide range of functional groups to allow for the generation of diverse libraries of derivatives for structure-activity relationship (SAR) studies.

Outlook for Further Chemical Innovation and Broadened Scaffold Utility

The future of this compound chemistry is rich with possibilities for innovation and application. The development of a robust synthetic platform will be the catalyst for exploring the full potential of this scaffold.

Future Research Directions:

Library Synthesis and Biological Screening: Once a viable synthetic route is established, the generation of a library of derivatives with diverse substituents will be a key step. These compounds can then be screened against a wide range of biological targets to identify potential therapeutic applications.

Computational and Modeling Studies: In silico methods can be employed to predict the binding of this compound derivatives to various protein targets, guiding the design of new and more potent compounds.

Development of Novel Methodologies: The unique structural features of this scaffold may necessitate the development of new synthetic methodologies for its functionalization and modification.

The potential utility of the this compound scaffold is broad. Based on the biological activities of related oxazolopyridinone and fused heterocyclic systems, potential therapeutic areas of interest could include:

Neuroscience: As demonstrated by related compounds acting as neuropeptide S antagonists.

Pain Management: Following the discovery of N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones as non-opiate analgesics. nih.gov

Oncology: Given that related heterocyclic cores have been investigated as kinase inhibitors.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for Hexahydrooxazolo[5,4-c]pyridin-2(1H)-one and related scaffolds?

  • Methodological Answer : The synthesis typically involves multicomponent reactions to form fused heterocyclic systems. For example, pyrrolidine and oxadiazole rings are constructed via condensation reactions (). Key steps include:

  • Ring closure using dehydrating agents (e.g., POCl₃) for oxazole/pyridine fusion.
  • Functionalization at the C-3 or C-6 positions via nucleophilic substitution or cross-coupling ().
  • Purification via column chromatography with gradients of ethyl acetate/hexane ().
    • Characterization : Confirm structures using 1^1H/13^13C NMR, HRMS, and X-ray crystallography ( ).

Q. How do researchers evaluate the in vitro biological activity of this compound?

  • Experimental Design :

  • Enzyme assays : Measure inhibition of DPP-4 (dipeptidyl peptidase-4) using fluorogenic substrates (e.g., Gly-Pro-AMC) to quantify IC₅₀ values ().
  • Cell-based assays : Test cytotoxicity (MTT assay) and anti-proliferative effects in cancer cell lines (e.g., HepG2, MCF-7) at concentrations of 1–100 µM ( ).
  • ADMET profiling : Assess solubility (shake-flask method), metabolic stability (microsomal incubation), and P-gp efflux (Caco-2 permeability assay) ().

Advanced Research Questions

Q. What structural modifications improve the selectivity of this compound for target enzymes like DPP-4 or IGF-1R?

  • SAR Insights :

  • C-3 substituents : Bulky groups (e.g., piperazine-carbonyl) enhance DPP-4 selectivity by occupying hydrophobic subpockets ().
  • C-6 halogenation : Bromine or chlorine at C-6 increases IGF-1R binding affinity by 10-fold via halogen bonding with kinase hinge residues ( ).
  • Rigidification : Tricyclic derivatives (e.g., fused pyridinone-benzimidazole) improve target engagement by reducing conformational entropy ().
    • Validation : Co-crystallization with IGF-1R (PDB: 2OJ9) confirms binding modes ( ).

Q. How can solubility challenges of this compound be addressed in preclinical studies?

  • Strategies :

  • Prodrug approaches : Introduce phosphate or acetate esters at hydroxyl groups to enhance aqueous solubility ().
  • Cosolvents : Use PEG-400/TPGS mixtures in pharmacokinetic studies to achieve >90% dissolution ().
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release ().

Q. What in vivo models are suitable for studying its therapeutic potential in metabolic or oncological contexts?

  • Model Selection :

  • Diabetes : Streptozotocin-induced diabetic mice, with glucose tolerance tests post-administration ().
  • Cancer : Xenograft models (e.g., HT-29 colon cancer) with dosing at 10–50 mg/kg/day; monitor tumor volume and plasma exposure via LC-MS/MS ( ).
    • Metrics : Report T/C values (tumor growth inhibition) and body weight changes to assess toxicity ().

Q. How do computational methods guide the optimization of pyridin-2(1H)-one derivatives?

  • Tools & Workflows :

  • Docking : Use Glide or AutoDock to predict binding poses to DPP-4 or IGF-1R ( ).
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (GROMACS) ().
  • QSAR Models : Build regression models using descriptors like logP, polar surface area, and H-bond donors ().

Key Challenges & Future Directions

  • Contradictions : While reports low in vivo toxicity, highlights metabolic instability requiring structural refinement.
  • Emerging Areas : Hybrid scaffolds (e.g., pyridinone-UC781 analogs) for dual HIV-1 RT and kinase inhibition ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.